5-[3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8(9H)-imine
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Overview
Description
5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-7H,9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-imine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-7H,9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-imine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the cyclization to form the triazolo[1,5-d][1,2,4]triazepine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-7H,9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-7H,9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-imine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-7H,9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-imine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-7H,9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-imine is unique due to its complex structure, which combines multiple functional groups, and its potential for diverse applications in scientific research. Its specific combination of fluorophenyl and trifluoromethyl groups, along with the triazolo[1,5-d][1,2,4]triazepine core, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H10F4N8 |
---|---|
Molecular Weight |
378.29 g/mol |
IUPAC Name |
5-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-8-amine |
InChI |
InChI=1S/C15H10F4N8/c16-9-3-1-8(2-4-9)10-5-11(15(17,18)19)26(25-10)14-24-23-12(20)6-13-21-7-22-27(13)14/h1-5,7H,6H2,(H2,20,23) |
InChI Key |
BLIXDUXDQAJTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN=C(N2C1=NC=N2)N3C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)N |
Origin of Product |
United States |
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